N-[3-(3-aminopropoxy)phenyl]acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-(3-aminopropoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(14)13-10-4-2-5-11(8-10)15-7-3-6-12/h2,4-5,8H,3,6-7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUUHZHUYDAHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370717 | |
| Record name | N-[3-(3-aminopropoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189683-22-5 | |
| Record name | N-[3-(3-aminopropoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for N 3 3 Aminopropoxy Phenyl Acetamide and Its Analogs
Established Synthetic Routes to N-[3-(3-aminopropoxy)phenyl]acetamide
The construction of the this compound scaffold relies on fundamental reactions in organic chemistry. Established routes prioritize efficiency and yield, often employing multi-step sequences that build the molecule piece by piece.
Nucleophilic substitution is a cornerstone of organic synthesis and plays a pivotal role in the formation of acetamide (B32628) derivatives. vanderbilt.edugacariyalur.ac.in This class of reactions involves an electron-rich nucleophile attacking an electron-deficient electrophilic center, resulting in the displacement of a leaving group. gacariyalur.ac.inlibretexts.org The general mechanism proceeds in two stages: the initial addition of the nucleophile to the carbonyl carbon forms a tetrahedral intermediate, which then collapses, expelling the leaving group to reform the carbonyl and yield the substituted product. vanderbilt.edulibretexts.org
In the context of this compound synthesis, a plausible route involves the nucleophilic substitution reaction between 3-acetamidophenol and a suitable three-carbon aminopropyl synthon. For instance, reacting the sodium salt of 3-acetamidophenol (formed by deprotonation of the phenolic hydroxyl group with a base like sodium hydride) with a molecule such as 3-bromopropylamine (where the amino group is protected, for example, as a phthalimide) would form the ether linkage. A subsequent deprotection step would then reveal the primary amine of the aminopropoxy chain to yield the final product. The reactivity of acyl derivatives is a key consideration in these syntheses, with more reactive derivatives like acid chlorides being readily converted to less reactive ones like amides and esters. libretexts.org
N-(3-Aminopropyl)acetamide is a monoacetylated polyamine that serves as a versatile building block in the synthesis of various compounds, including heterocyclic structures. caymanchem.combiocompare.com Its bifunctional nature, possessing both a primary amine and a secondary amide, allows for diverse chemical transformations. While direct use in the primary synthesis of this compound is less common than the route described above, it represents a key structural component of the target molecule.
A theoretical synthetic approach could involve coupling N-(3-aminopropyl)acetamide with a suitably functionalized phenyl ring. For example, a derivative of the phenyl ring containing a good leaving group could react with the primary amine of N-(3-aminopropyl)acetamide. However, controlling the regioselectivity and avoiding side reactions with the amide nitrogen would be a significant challenge. Therefore, its primary utility is recognized in providing a conceptual blueprint for a portion of the target molecule's structure. caymanchem.commedchemexpress.combiosynth.com
| Synthetic Route | Key Reactants | Reaction Type | Description |
| Route 1 | 1. 3-Acetamidophenol2. Protected 3-halopropylamine (e.g., N-(3-bromopropyl)phthalimide) | Williamson Ether Synthesis (Nucleophilic Substitution) | The phenoxide of 3-acetamidophenol acts as a nucleophile, displacing the halide on the propyl chain to form the ether linkage, followed by deprotection of the amine. |
| Route 2 | 1. 3-Aminophenol2. Acetic Anhydride3. Protected 3-halopropylamine | Multi-step Synthesis | 3-Aminophenol is first alkylated via nucleophilic substitution, followed by acetylation of the aniline nitrogen to form the final acetamide. |
Rational Design and Synthesis of this compound Derivatives
The rational design of analogs of this compound involves systematically modifying its core structure to explore and optimize its chemical and biological properties. These modifications typically target three main regions: the terminal functional group, the central phenyl ring, and the aminopropoxy side chain.
Incorporating heterocyclic rings is a well-established strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties.
Thiazole Derivatives: Thiazole rings, five-membered aromatic heterocycles containing sulfur and nitrogen, are found in numerous biologically active compounds. The synthesis of thiazole-containing analogs can be achieved through established methods like the Hantzsch thiazole synthesis. This typically involves the condensation reaction between a thiourea or thioamide and an α-halocarbonyl compound. nih.gov To create a thiazole derivative of this compound, the parent molecule could be chemically altered to incorporate a thiourea moiety, which would then be cyclized with an appropriate α-haloketone. nih.govresearchgate.net
Triazole Derivatives: Triazoles, five-membered rings with three nitrogen atoms, are another important class of heterocycles. nih.gov The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles particularly efficient and regioselective. nih.govnih.gov To synthesize a triazole analog, the this compound scaffold could be functionalized with either an azide or a terminal alkyne group. Subsequent reaction with a complementary alkyne or azide-containing molecule under click conditions would yield the desired triazole-linked derivative. nih.govresearchgate.net
Quinazolinone Derivatives: The quinazolinone scaffold, a fused bicyclic system of benzene and pyrimidinone, is a privileged structure in drug discovery. researchgate.net Synthetic routes to quinazolinones often begin with anthranilic acid or its derivatives. researchgate.netrsc.org For instance, reacting an anthranilic acid derivative with an appropriate amine under microwave irradiation or conventional heating can lead to the formation of the quinazolinone core. nih.govnih.gov An analog could be designed where the this compound structure is linked to or incorporates a 2,3-disubstituted quinazolinone moiety. rsc.org
Altering the substitution pattern on the central phenyl ring can significantly impact the molecule's electronic properties, lipophilicity, and steric profile. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for this purpose. mdpi.com Starting with a halogenated precursor, for example, N-[3-(3-aminopropoxy)-5-bromophenyl]acetamide, various aryl, heteroaryl, or alkyl groups can be introduced by reaction with the corresponding boronic acid. mdpi.com This strategy allows for the systematic introduction of a wide array of substituents around the phenyl ring to fine-tune the compound's properties.
The aminopropoxy linker is a critical component influencing the flexibility and spatial orientation of the terminal functional groups. Its structure can be systematically modified to optimize interactions with biological targets. Strategies for alteration include:
Chain Length Variation: The three-carbon propoxy chain can be shortened to an ethoxy or lengthened to a butoxy or pentoxy chain to alter the distance between the phenyl ring and the terminal amine.
Linkage Modification: The ether oxygen can be replaced with other functional groups, such as a thioether (sulfur) or an amide, to change the linker's chemical properties, including its hydrogen bonding capacity and metabolic stability. For example, the synthesis of N,N-3-phenyl-3-benzylaminopropanamide derivatives demonstrates modifications on a related three-carbon chain. nih.gov
| Modification Target | Strategy | Example Modification | Synthetic Method |
| Heterocyclic Moiety | Introduction of a Thiazole Ring | Linking a 4-phenylthiazole to the acetamide nitrogen | Hantzsch thiazole synthesis from a thioamide precursor. nih.gov |
| Heterocyclic Moiety | Introduction of a Triazole Ring | Connecting a benzyl group via a 1,2,3-triazole linker to the phenyl ring | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov |
| Heterocyclic Moiety | Introduction of a Quinazolinone Ring | Fusing a quinazolinone structure to the phenyl ring | Cyclization of an anthranilic acid derivative. researchgate.netrsc.org |
| Phenyl Ring | Aryl Substitution | Addition of a 4-fluorophenyl group | Suzuki cross-coupling of a bromo-substituted precursor with 4-fluorophenylboronic acid. mdpi.com |
| Aminopropoxy Chain | Chain Length Alteration | Synthesis of an aminoethoxy analog | Nucleophilic substitution using a protected 2-haloethylamine. |
| Aminopropoxy Chain | Linker Isostere | Replacement of ether oxygen with sulfur (thioether) | Reaction of a thiophenol with a protected aminopropyl halide. |
Incorporating Amide and Other Functional Groups for Enhanced Interactions
The introduction of additional amide functionalities and other functional groups into analogs of this compound is a key strategy for modulating the compound's physicochemical properties and enhancing its interaction with biological targets. These modifications can influence factors such as solubility, stability, and binding affinity. A variety of synthetic methodologies are employed to achieve these structural variations.
A common approach involves the coupling of a carboxylic acid with an amine, a fundamental reaction in organic synthesis. For instance, new amide derivatives can be prepared through the direct reflux condensation of a precursor molecule, such as a bis-chalcone containing an amine group, with various carboxylic acids in the presence of a suitable solvent and a base like sodium hydroxide (NaOH). researchgate.net This method provides a straightforward route to a series of amide derivatives.
Another strategy is to build upon a core phenylacetamide scaffold. For example, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties was synthesized by first protecting a starting aniline, forming the primary amide, and then deprotecting it to yield a 4-amino-N-phenylacetamide intermediate. nih.gov This intermediate can then be further modified. The synthesis involved converting the amino group into an isothiocyanate, which was then reacted to form a thiourea, and finally condensed with α-halocarbonyl compounds to introduce the thiazole group. nih.gov This multi-step process allows for the systematic introduction of diverse functional groups.
Modern synthetic methods also offer efficient ways to form amide bonds under mild conditions. Photomediated reductive coupling represents an advanced technique for amide synthesis, reacting nitroarenes with aldehydes. nih.gov This approach is notable for its good functional group tolerance, enabling the late-stage functionalization of complex molecules. nih.gov Such methods avoid the need for stoichiometric activating reagents that are common in traditional amide coupling, which often generate significant chemical waste. nih.gov
The following table summarizes various synthetic approaches for incorporating amide and other functional groups into phenylacetamide-related structures.
| Method | Precursors | Key Reagents/Conditions | Outcome | Reference |
| Direct Condensation | Bis-chalcone with amine group, Carboxylic acids | Ethanol, NaOH, Reflux | New bis-amide derivatives | researchgate.net |
| Multi-step Scaffold Modification | p-Phenylenediamine, Acyl chloride, α-halocarbonyl compounds | BOC protection, HCl, Na2CO3 | N-phenylacetamide derivatives with 4-arylthiazole moieties | nih.gov |
| Photomediated Reductive Coupling | Nitroarene, Aldehyde | TBADT (photocatalyst), CF3COOH, H–Si(OCH3)2CH3 | Amide bond formation with high functional group tolerance | nih.gov |
| Transamidation | Carboxamides, Amines | Heterogeneous Cerium-based catalyst, Solvent-free | Wide range of aromatic and aliphatic amides | researchgate.net |
These strategies highlight the versatility of synthetic chemistry in creating diverse analogs of this compound, allowing for the fine-tuning of molecular properties through the precise incorporation of amide and other functional groups.
Scale-Up and Process Development Methodologies for Phenylacetamide Compounds
The transition from a laboratory-scale synthesis to large-scale industrial production of phenylacetamide compounds requires meticulous process development and scale-up. tudublin.ierecipharm.com This phase focuses on developing a manufacturing process that is not only cost-effective, safe, and efficient but also consistently produces the active pharmaceutical ingredient (API) with reproducible quality according to Good Manufacturing Practices (GMP). recipharm.compharmtech.com
A primary objective during scale-up is to optimize the chemical synthesis for large-scale reactors, which can range from 1,000 to 50,000 liters. tudublin.ie This involves addressing challenges related to mass and heat transfer, mixing efficiency, and the handling of raw materials and products. tudublin.ie Conditions that work on a gram scale in the lab may not be directly transferable to a pilot plant or commercial manufacturing facility. tudublin.iebspublications.net Therefore, process chemists aim to mimic plant conditions in the lab to anticipate and mitigate potential issues. tudublin.ie
For phenylacetamide compounds, established procedures can serve as a starting point for process development. A classic laboratory preparation of phenylacetamide involves the controlled hydrolysis of benzyl cyanide using concentrated hydrochloric acid. orgsyn.org This method, yielding 190-200 grams, highlights key process parameters such as temperature control (maintaining the reaction below 50°C to manage the volatility of HCl) and the critical importance of efficient stirring to ensure intimate mixing of the heterogeneous reaction mixture. orgsyn.org Purification steps, such as washing with a sodium carbonate solution to remove acidic impurities, are also crucial for achieving the desired product purity. orgsyn.org
Key considerations in the scale-up of such a process are summarized in the table below.
| Parameter | Laboratory Scale (grams) | Plant Scale (kilograms) | Key Challenges & Considerations |
| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor | Material compatibility, heat transfer differences, surface-to-volume ratio decreases. tudublin.ie |
| Mixing | Magnetic or overhead stirrer | Impeller agitator | Ensuring homogeneity in a large volume, avoiding "dead zones," power of agitation. tudublin.ieorgsyn.org |
| Heat Transfer | Heating mantle, ice bath | Jacketed vessel with heating/cooling fluids | Efficiently adding or removing heat to control reaction exotherms and maintain optimal temperature. tudublin.ie |
| Reagent Addition | Pipette, dropping funnel | Metering pumps, charge ports | Controlled addition rate is critical for safety and selectivity; manual charging of solids. tudublin.ie |
| Work-up & Isolation | Suction filtration | Centrifuge, filter-dryer | Handling large volumes of solvents and solids, efficiency of washing and drying. tudublin.ie |
| Process Control | Manual monitoring | Automated sensors and computer control | Ensuring process consistency and safety through real-time monitoring of critical parameters. tudublin.ie |
Preparation and Interconversion of Acid Addition Salts and Derivatives
The preparation of acid addition salts is a common and critical step in the development of amine-containing pharmaceutical compounds like this compound. Forming a salt can significantly improve the compound's properties, such as stability, solubility, and ease of handling, which are crucial for formulation development. tdcommons.org The free base form of the compound can be readily converted into a salt, and the salt can be converted back to the free base, a process known as interconversion.
The general procedure for preparing an acid addition salt involves dissolving the free base of the compound in a suitable solvent and then adding a selected acid. tdcommons.org The choice of solvent and acid is critical and can influence the physical form (e.g., crystalline or amorphous) of the resulting salt. tdcommons.org
Preparation of Acid Addition Salts: A typical process involves the following steps:
Dissolution: The free base, such as an acetamide derivative, is dissolved or suspended in a solvent or a mixture of solvents. tdcommons.org Solvents can include alcohols (methanol, ethanol), ketones (acetone), ethers (tetrahydrofuran), esters (ethyl acetate), or water. tdcommons.org Heating may be required to achieve complete dissolution.
Acid Addition: A chosen acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid) is added to the solution. tdcommons.orggoogle.com
Precipitation/Crystallization: The mixture is stirred, often for a period ranging from minutes to hours, allowing the salt to precipitate or crystallize out of the solution. Cooling may be used to increase the yield.
Isolation: The solid salt is collected by filtration, washed with a small amount of solvent, and then dried. tdcommons.org
The following table provides examples of acids used to form pharmaceutically acceptable salts.
| Acid Type | Examples | Resulting Salt |
| Inorganic Acids | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄), Hydrobromic Acid (HBr) | Hydrochloride, Sulfate, Hydrobromide salts. tdcommons.orggoogle.com |
| Organic Acids | Methanesulfonic Acid, Benzenesulfonic Acid, L-Tartaric Acid, Maleic Acid | Mesylate, Besylate, Tartrate, Maleate salts. tdcommons.orggoogle.com |
Interconversion: Interconversion refers to the process of converting an acid addition salt back to its free base form or changing one salt form to another. To convert a salt back to the free base, a base is used to neutralize the acid. This is often achieved by dissolving the salt in a suitable solvent system and treating it with a basic solution, such as sodium carbonate or sodium hydroxide. The liberated free base, being less soluble in the aqueous medium, can then be extracted with an organic solvent.
Alternatively, ion-exchange resins can be used for this conversion. google.com This method involves passing a solution of the acid addition salt through a column packed with an appropriate ion-exchange resin, which captures the acid component and allows the free base to be eluted. google.com While effective, the use of ion-exchange resins can be time-consuming and may require significant capital investment on an industrial scale. google.com
Investigation of Biological Activities and Molecular Targets of N 3 3 Aminopropoxy Phenyl Acetamide Derivatives in Vitro and Preclinical Studies
Enzymatic Inhibition and Modulation Studies
Derivatives of N-[3-(3-aminopropoxy)phenyl]acetamide have been the subject of various in vitro studies to determine their potential as inhibitors or modulators of key enzymes involved in several disease pathways. These investigations have revealed significant inhibitory activities against enzymes implicated in metabolic disorders, cancer, and neurodegenerative diseases.
Inhibition of Alpha-Glucosidase
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov By preventing the breakdown of complex carbohydrates into glucose, inhibitors can delay glucose absorption and reduce postprandial hyperglycemia. nih.govresearchgate.net Several studies have explored derivatives of N-phenylacetamide as potent alpha-glucosidase inhibitors.
A series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against yeast α-glucosidase. nih.gov The findings, summarized in Table 1, showed that nearly all synthesized compounds exhibited superior potency compared to the standard drug, acarbose (B1664774). nih.govresearchgate.net Specifically, compound 5k was found to be the most potent inhibitor, with an IC50 value approximately 28 times lower than that of acarbose. nih.gov Structure-activity relationship (SAR) analyses indicated that the type and position of substituents on the N-phenylacetamide ring significantly influenced the inhibitory activity. researchgate.net
Similarly, another study on phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides demonstrated significant α-glucosidase inhibition. nih.gov The majority of these compounds showed high inhibition effects, with IC50 values ranging from 45.26 ± 0.03 to 491.68 ± 0.11 µM, which were considerably more potent than acarbose (IC50 = 750.1 ± 0.23 µM). nih.govresearchgate.net
| Compound | Derivative Class | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|
| 5k | N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide | 26.8 ± 0.5 | Acarbose | 752.0 ± 2.0 |
| 11j | Phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamide (4-nitro derivative) | 45.26 ± 0.03 | Acarbose | 750.1 ± 0.23 |
| 11i | Phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamide | - | Acarbose | 750.1 ± 0.23 |
Inhibition of Protein Tyrosine Phosphatase 1-B (PTP-1B)
Protein Tyrosine Phosphatase 1-B (PTP-1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. researchgate.netnih.gov Inhibition of PTP-1B is expected to enhance insulin sensitivity.
Research into N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, designed through bioisosteric replacement, has identified potent non-carboxylic inhibitors of PTP-1B. nih.gov In one study, six derivatives were synthesized and screened, with compound NM-03 showing the most potent inhibitory activity with an IC50 value of 4.48 µM. nih.govresearchgate.net A subsequent series of ten related derivatives was also evaluated, where the 5-Cl substituted benzothiazole (B30560) analogue, NM-14 , demonstrated significant PTP-1B inhibition with an IC50 of 1.88 µM, which was more potent than the reference standard suramin (B1662206) (IC50 ≥ 10 µM). researchgate.net Docking studies confirmed that these compounds interact with key amino acids in the PTP-1B binding site. nih.govresearchgate.net
Another study focused on phenylthiosemicarbazide‐phenoxy‐1,2,3‐triazole‐N‐phenylacetamide derivatives as dual inhibitors of α‐glucosidase and PTP-1B. researchgate.net Several of these derivatives were found to be more potent than the standard inhibitor suramin against PTP-1B. researchgate.net
| Compound | Derivative Class | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|
| NM-14 | N-(3-(1H-tetrazol-5-yl)phenyl)acetamide | 1.88 | Suramin | ≥ 10 |
| NM-03 | N-(3-(1H-tetrazol-5-yl)phenyl)acetamide | 4.48 | - | - |
Targeting the Polo-Box Domain (PBD) of Polo-like Kinase 1 (Plk1)
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that is a key regulator of mitosis and is often overexpressed in various human cancers, making it an attractive target for anticancer therapies. nih.govacs.orgbohrium.com The C-terminal polo-box domain (PBD) of Plk1 is crucial for its subcellular localization and interaction with substrates, and targeting the PBD represents an alternative to inhibiting the ATP-competitive kinase domain. nih.govacs.orgnih.gov
Studies on triazoloquinazolinone-derived inhibitors have shown that incorporating a phenylacetyl amide group via an N-(3-aminopropyl) substituent can enhance binding affinity to the Plk1 PBD. nih.govacs.org Structural optimization of these derivatives revealed that various substitutions on the phenyl ring are possible while retaining affinity. For example, an isothiocyanate derivative intended for potential covalent interaction with the target protein displayed an IC50 of 1.3 μM. nih.govacs.org These inhibitors are designed to effectively block the Plk1 PBD without significantly affecting Plk2 and Plk3 PBDs, thus improving selectivity. nih.govacs.org Due to low cell permeability, a prodrug approach is often necessary for these active compounds to be effective in cellular assays. nih.govacs.orgnih.gov
Inhibition of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β)
Glycogen synthase kinase-3 beta (GSK-3β) is a versatile serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. ekb.egresearchgate.net Its dysregulation is linked to neurodegenerative disorders like Alzheimer's disease, cancer, and diabetes. ekb.egnih.gov Consequently, GSK-3β is a significant therapeutic target. nih.gov
In the pursuit of selective GSK-3β inhibitors, researchers have designed compounds based on an N-(pyridin-2-yl)cyclopropanecarboxamide scaffold. nih.gov While these are not direct derivatives of this compound, the underlying principles of targeting specific binding sites are relevant. The design of these inhibitors often focuses on achieving selectivity by targeting the substrate binding domain, which is less conserved than the highly conserved ATP binding site found in most kinases. researchgate.net One study identified a compound, 36 , which demonstrated an IC50 of 70 nM against GSK-3β. nih.gov The development of non-ATP competitive inhibitors is a key strategy to avoid off-target effects and enhance selectivity. nih.govmdpi.com
Exploration of Inhibition against Other Specific Enzymes in Disease Pathways
The versatile N-phenylacetamide scaffold has been utilized to develop inhibitors for other enzymes relevant to human diseases. For instance, a series of substituted acetamide (B32628) derivatives were designed and evaluated as inhibitors of butyrylcholinesterase (BChE), an enzyme that has emerged as a therapeutic target for Alzheimer's disease. nih.gov In this study, compound 8c exhibited the highest BChE inhibition with an IC50 value of 3.94 μM and was identified as a mixed-type inhibitor. nih.gov
Furthermore, derivatives of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide have been investigated as potential antiviral agents. semanticscholar.org These compounds were explored for their ability to inhibit the replication of respiratory syncytial virus (RSV) in vitro, with specific derivatives acting as inhibitors of either membrane fusion or viral genome replication/transcription. semanticscholar.org
Receptor and Ion Channel Modulatory Effects
Beyond enzymatic inhibition, derivatives of the core structure have been investigated for their effects on receptors and ion channels, which are critical components of cellular signaling, particularly in the nervous system.
Ionotropic glutamate (B1630785) receptors, such as the N-methyl-D-aspartate receptor (NMDAR), are ligand-gated ion channels that mediate fast excitatory synaptic transmission in the central nervous system. nih.gov Their dysfunction is implicated in numerous neurological and psychiatric disorders. nih.gov A novel class of positive allosteric modulators (PAMs) of NMDARs has been described that not only increases agonist potency and channel open probability but also uniquely decreases single-channel conductance and calcium permeability. nih.gov One such analogue, EU1622-14 , was identified as a more efficacious allosteric modulator with improved solubility. nih.gov This "biased modulation" presents a sophisticated therapeutic strategy, allowing for the fine-tuning of specific facets of NMDAR function, which could be beneficial in various disease states. nih.gov
Transient receptor potential vanilloid subtype 3 (TRPV3) is another ion channel, primarily expressed in skin cells and neurons, that functions in sensory processes like itch and pain. mdpi.com It is considered a potential therapeutic target, though the range of high-affinity, selective ligands remains limited. The development of modulators for such channels represents an active area of pharmacological research. mdpi.com
Sodium Channel Blockade Activity
Derivatives of phenylacetamide have been identified as potent sodium channel blockers. acs.orgnih.gov Structure-activity relationship (SAR) studies on a series of novel Na+ channel blockers structurally related to N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenylbenzeneacetamide have provided insights into the molecular requirements for this activity. acs.orgnih.govnih.gov
Research indicates that a three-carbon spacer between the amide and the amine functional groups is optimal for sodium channel blockade. nih.gov This structural feature is present in this compound. Further studies have demonstrated that increasing the lipophilicity of the amine portion of the molecule tends to result in more potent Na+ channel blockade activity. acs.orgnih.gov Additionally, the presence of a phenyl ring near the amine group enhances inhibitory potency. acs.orgnih.gov
Compounds were evaluated for their ability to inhibit veratridine-stimulated Na+ influx in Chinese hamster ovary (CHO) cells that express type IIA Na+ channels. acs.orgnih.govnih.gov Certain diphenylacetic acid derivatives with halogenated aromatic rings proved to be highly potent in these assays. nih.gov The general structure of local anesthetics, which includes a hydrophobic aromatic ring and a hydrophilic amine linked by an amide or ester bond via an alkyl chain, is applicable to these phenylacetamide derivatives. acs.org While the amine is hydrophilic when protonated, increased lipophilicity in this part of the molecule significantly improves sodium channel inhibition. acs.org
Antimicrobial and Antiparasitic Potency Evaluations
Antibacterial Efficacy against Bacterial Strains (e.g., Xanthomonas oryzae, Xanthomonas axonopodis)
A series of novel N-phenylacetamide derivatives incorporating 4-arylthiazole moieties have been synthesized and assessed for their in vitro antibacterial capabilities against several plant pathogenic bacteria. nih.gov Promising results were observed against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice, and Xanthomonas axonopodis pv. citri (Xac), which causes citrus canker. nih.gov
One of the standout compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), demonstrated a minimum 50% effective concentration (EC50) value of 156.7 µM against Xoo. nih.gov This potency was superior to that of the commercial bactericides bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM). nih.gov Investigations using scanning electron microscopy revealed that compound A1 likely exerts its antibacterial effect by causing the rupture of the bacterial cell membrane. nih.gov
| Compound | Target Organism | EC50 (µM) | Reference |
|---|---|---|---|
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae (Xoo) | 156.7 | nih.gov |
| Bismerthiazol (Commercial Bactericide) | Xanthomonas oryzae pv. oryzae (Xoo) | 230.5 | nih.gov |
| Thiodiazole Copper (Commercial Bactericide) | Xanthomonas oryzae pv. oryzae (Xoo) | 545.2 | nih.gov |
Nematicidal Activity (e.g., against Meloidogyne incognita)
The nematicidal potential of N-phenylacetamide derivatives has also been explored. nih.gov In a study evaluating compounds against the root-knot nematode Meloidogyne incognita, the derivative A23, N-(4-((4-(4-bromophenyl)thiazol-2-yl)amino)phenyl)acetamide, exhibited significant activity. nih.gov This compound achieved 100% mortality at a concentration of 500 µg/mL and 53.2% mortality at 100 µg/mL after a 24-hour treatment period. nih.gov These findings suggest that the phenylacetamide scaffold is a promising starting point for the development of new nematicidal agents. nih.gov
| Compound | Concentration (µg/mL) | Mortality (%) after 24h | Reference |
|---|---|---|---|
| N-(4-((4-(4-bromophenyl)thiazol-2-yl)amino)phenyl)acetamide (A23) | 500 | 100 | nih.gov |
| 100 | 53.2 |
Anti-Trypanosomal Activity of Related Amide Derivatives
Research into the anti-trypanosomal activity of related amide derivatives has shown promising results. A series of N-(3-sulfamoylphenyl)amides were designed and synthesized as inhibitors of Trypanosoma brucei leucyl-tRNA synthetase (TbLeuRS). frontiersin.org The most potent compounds in this series, 74 and 91, displayed IC50 values of 0.24 and 0.25 µM, respectively, which was approximately a 700-fold increase in potency compared to the initial hit compound. frontiersin.org
In another study, 3-nitro-1H-1,2,4-triazole-based acetamides and propanamides were evaluated for their activity against Trypanosoma cruzi and Trypanosoma brucei rhodesiense. nih.gov By extending the linker between the nitrotriazole ring and the amide carbonyl from an acetamide to a propanamide, the anti-human African trypanosomiasis (anti-HAT) activity was significantly increased, with some compounds reaching IC50 values in the low nanomolar range. nih.gov For instance, some propanamide derivatives showed a 4- to 214-fold greater anti-HAT activity than their acetamide counterparts. nih.gov
Furthermore, arylpyrrole-based chalcone (B49325) derivatives have been assessed for their in vitro activity against Trypanosoma brucei brucei. Compounds 10e and 10h emerged as active candidates with IC50 values of 4.09 and 5.11 µM, respectively, and importantly, they did not show toxicity against a human cell line.
Heme Polymerization Inhibition in Antimalarial Research Contexts
One of the key mechanisms of action for many antimalarial drugs is the inhibition of heme polymerization. During the intraerythrocytic stage of its life cycle, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert crystalline structure called hemozoin, or malaria pigment. Compounds that inhibit this process are therefore of great interest as potential antimalarial agents.
While direct studies on this compound are limited in this context, the broader class of compounds with amide functionalities has been investigated. For example, a series of amino chalcone derivatives were synthesized and evaluated for their antimalarial activity through the inhibition of heme polymerization. The study demonstrated that these compounds could effectively inhibit the formation of β-hematin (a synthetic form of hemozoin), with one compound showing a lower IC50 value than the positive control, hydroxychloroquine (B89500) sulfate. This suggests that the presence of an amide group, as part of a larger chemical scaffold, can be conducive to this mode of action.
Antineoplastic Investigations
The N-phenylacetamide scaffold has been explored for its potential in cancer therapy. A novel class of molecules, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, was synthesized and evaluated for anticancer activity.
A lead compound from this series, designated 6b, exhibited high in vitro potency against both sensitive and resistant cancer cell lines across three different models: melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). Further investigation into its mechanism of action revealed that compound 6b induces cell death through the concurrent induction of apoptosis and autophagy. In vivo studies using an A375 melanoma xenograft model in mice showed that this compound led to a significant reduction in tumor growth.
In a separate study, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and screened for their cytotoxic effects. These compounds were identified as potent anticancer agents, particularly against the PC3 prostate carcinoma cell line. Notably, compounds 2b (IC50 = 52 µM) and 2c (IC50 = 80 µM) were the most active against the PC3 cell line.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 2b | PC3 (Prostate Carcinoma) | 52 | |
| Compound 2c | PC3 (Prostate Carcinoma) | 80 | |
| Imatinib (Reference) | PC3 (Prostate Carcinoma) | 40 | |
| Compound 2c | MCF-7 (Breast Cancer) | 100 | |
| Imatinib (Reference) | MCF-7 (Breast Cancer) | 98 |
In Vitro Antiproliferative Activity against Cancer Cell Lines
The antiproliferative potential of various phenylacetamide derivatives has been evaluated against a range of human cancer cell lines. These studies often involve determining the half-maximal inhibitory concentration (IC50) to quantify the potency of the compounds in inhibiting cancer cell growth.
For instance, a study on a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents, particularly against prostate carcinoma (PC3) cells. nih.gov In this series, compounds featuring a nitro moiety showed greater cytotoxic effects compared to those with a methoxy (B1213986) moiety. nih.gov Specifically, compounds 2b (IC50 = 52 μM) and 2c (IC50 = 80 μM) were the most active against the PC3 cell line. nih.gov
Another study investigating synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives, which contain a phenylacetamide-like scaffold, also reported significant cytotoxic activity. ijcce.ac.ir Compound 5b was found to be highly potent against MCF-7 breast cancer cells with an IC50 value of 0.2±0.01 µM. ijcce.ac.ir Furthermore, compounds 5k and 5g showed strong activity against MDA-MB-468 and PC-12 cells, with IC50 values of 0.6±0.04 µM and 0.43±0.06 µM, respectively. ijcce.ac.ir
While these findings highlight the potential of the phenylacetamide scaffold in cancer research, it is crucial to emphasize that these results are not directly transferable to this compound. The specific substitution pattern of the aminopropoxy group on the phenyl ring would significantly influence the compound's chemical properties and biological activity. Without direct experimental data, the antiproliferative activity of this compound derivatives remains speculative.
Interactive Data Table: In Vitro Antiproliferative Activity of Phenylacetamide Derivatives (Examples)
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative 2b | PC3 (Prostate) | 52 |
| Derivative 2c | PC3 (Prostate) | 80 |
| Derivative 2c | MCF-7 (Breast) | 100 |
| Derivative 5b | MCF-7 (Breast) | 0.2 ± 0.01 |
| Derivative 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 |
| Derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 |
Note: This table presents data for related phenylacetamide derivatives and not for this compound itself, for which specific data is not available.
Cell Cycle Perturbation and Apoptotic Induction Studies
The mechanism of action for the anticancer effects of some phenylacetamide derivatives has been linked to the induction of cell cycle arrest and apoptosis (programmed cell death).
Research on novel resveratrol (B1683913) derivatives, which share some structural similarities with phenylacetamides, has shown that these compounds can induce apoptosis and cause cell cycle arrest in prostate cancer cell lines. researchgate.net For example, a phenylacetamide resveratrol derivative was found to induce cell cycle arrest at the G1 phase and trigger apoptotic cell death in both MCF7 and MDA-MB-231 breast cancer cells. mdpi.com
The induction of apoptosis is a key mechanism for many chemotherapeutic agents. ijcce.ac.ir Studies on certain 1,3-thiazole derivatives with a phenylacetamide component suggest that their cytotoxic activity is related to the induction of apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. ijcce.ac.ir Furthermore, the expression of apoptosis markers indicated that these compounds induce apoptosis through the intrinsic pathway. ijcce.ac.ir
However, without specific studies on this compound and its derivatives, it is not possible to determine if they would exhibit similar mechanisms of action. The nature and position of substituents on the phenylacetamide scaffold are critical in determining the biological pathway a compound will influence.
Exploration of Neurobiological Activities (e.g., Potential Cognition Enhancement)
The investigation of phenylacetamide derivatives has extended to the field of neurobiology, with some compounds explored for their potential as cognitive enhancers.
A notable example is Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), a dipeptide analog of piracetam, which is known for its nootropic effects. nih.gov Noopept was designed based on a dipeptide structure containing an N-phenylacetyl group and has demonstrated cognition-restoring effects in various animal models. nih.gov Its neuroprotective activities have been observed both in vivo and in vitro. nih.gov
Currently, there is no available scientific literature that specifically investigates the neurobiological activities, including potential cognition enhancement, of N-[3-3-(aminopropoxy)phenyl]acetamide or its derivatives.
Comprehensive Structure Activity Relationship Sar Studies and Rational Drug Design
Elucidating the Influence of Core Scaffold Modifications on Biological Potency
The core scaffold of N-[3-(3-aminopropoxy)phenyl]acetamide, consisting of a substituted phenyl ring linked to an acetamide (B32628) group, provides a fundamental framework for interaction with biological targets. Modifications to this core have been shown to significantly impact biological potency.
Impact of Substituent Patterns on the Phenyl Ring
The nature and position of substituents on the phenyl ring play a critical role in modulating the biological activity of N-phenylacetamide derivatives. Studies on analogous compounds, such as 2-amino-N-phenylacetamide inhibitors of Slack potassium channels, have revealed that electron-withdrawing groups can enhance potency. For instance, the substitution of a chloro group at the 5-position of the phenyl ring was found to be favorable for activity. Further investigations into other electron-withdrawing substituents at this position, such as bromo and trifluoromethyl groups, indicated a maintenance of inhibitory profile, suggesting that the electronic properties of this position are a key determinant of activity.
In contrast, modifications to other positions on the phenyl ring have shown varied effects. For example, the replacement of a methoxy (B1213986) group at the 2-position with halogens or a methyl group was not found to be effective in enhancing activity in the context of Slack channel inhibition. This highlights the sensitivity of the biological target to the steric and electronic environment of different regions of the phenyl ring.
Table 1: Impact of Phenyl Ring Substituents on the Biological Activity of N-Phenylacetamide Analogs Data synthesized from studies on analogous compounds.
| Compound Analog | Substituent at 5-position | Substituent at 2-position | Relative Potency |
|---|---|---|---|
| Analog 1 | -Cl | -OCH₃ | +++ |
| Analog 2 | -Br | -OCH₃ | +++ |
| Analog 3 | -CF₃ | -OCH₃ | +++ |
| Analog 4 | -Cl | -Cl | + |
Role of the Amide Linkage and its Configuration
The configuration of the amide bond, whether cis or trans, can also influence the molecule's three-dimensional shape and, consequently, its biological activity. While specific studies on the cis/trans isomerization of the amide bond in this compound are not extensively documented, it is a well-established principle in medicinal chemistry that the conformational rigidity imparted by the amide bond is a key factor in receptor binding.
Optimization of the Aminopropoxy Side Chain for Enhanced Bioactivity
The aminopropoxy side chain of this compound offers multiple points for modification to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.
Determination of Optimal Alkyl Spacer Length and Branching
The length and branching of the alkyl spacer connecting the phenylacetamide core to the terminal amine are critical for positioning the amine group correctly for interaction with its target. Research on analogous sodium channel blockers has demonstrated that a three-carbon spacer between the amide and the amine is optimal for potent inhibitory activity. This suggests that the distance between the phenylacetamide core and the basic amine is a key determinant of bioactivity.
Lengthening or shortening the alkyl chain, or introducing branching, can lead to a decrease in activity. For example, analogs with ethyl or butyl spacers have been shown to be less potent, indicating that the three-carbon chain provides the ideal spatial arrangement for the terminal amine to engage with its binding site.
Table 2: Effect of Alkyl Spacer Length on the Bioactivity of N-Phenylacetamide Analogs Data synthesized from studies on analogous compounds.
| Compound Analog | Alkyl Spacer Length | Relative Potency |
|---|---|---|
| Analog A | 2 carbons (ethoxy) | ++ |
| Analog B | 3 carbons (propoxy) | +++ |
Strategic Inclusion and Position of Heteroatoms within the Side Chain
The propoxy portion of the side chain, with its ether oxygen, also presents opportunities for modification. While the oxygen atom can participate in hydrogen bonding, its replacement with other heteroatoms, such as sulfur or nitrogen, could modulate the side chain's flexibility, polarity, and binding interactions. The position of the heteroatom is also crucial. In the parent compound, the oxygen is positioned beta to the phenyl ring and gamma to the terminal amine. Shifting this position could alter the conformational preferences of the side chain and impact biological activity.
Effects of Terminal Amine Modifications on Target Affinity
The terminal primary amine of the aminopropoxy side chain is a key pharmacophoric feature, likely involved in ionic interactions or hydrogen bonding with the biological target. Modifications to this amine group can have a profound effect on target affinity and selectivity. SAR studies on related compounds have shown that increasing the lipophilicity of the amine portion can lead to more potent activity. For instance, substitution of the primary amine with small alkyl groups to form secondary or tertiary amines, or incorporation of the nitrogen into a cyclic system (e.g., piperidine), has been shown to enhance potency in certain contexts.
Table 3: Influence of Terminal Amine Modifications on the Activity of N-Phenylacetamide Analogs Data synthesized from studies on analogous compounds.
| Compound Analog | Terminal Amine Modification | Relative Potency |
|---|---|---|
| Analog X | Primary Amine (-NH₂) | ++ |
| Analog Y | Secondary Amine (-NHCH₃) | +++ |
| Analog Z | Tertiary Amine (-N(CH₃)₂) | +++ |
Correlations between Lipophilicity and Biological Activity
The lipophilicity, often expressed as log P, is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For phenylacetamide derivatives, the relationship between lipophilicity and biological activity is highly dependent on the specific biological target.
In the context of related enzyme inhibitors, modifications to the phenylacetamide scaffold that alter lipophilicity have shown significant effects on potency. For instance, the addition of lipophilic groups to the phenyl ring can enhance binding to hydrophobic pockets within an enzyme's active site, thereby increasing inhibitory activity. Conversely, in cases where excessive lipophilicity leads to poor solubility or non-specific binding, a more balanced hydrophilic-lipophilic character is desirable.
A hypothetical analysis of related compounds suggests that the biological activity might follow a parabolic relationship with lipophilicity, where an optimal log P value exists for maximum efficacy.
Table 1: Predicted Lipophilicity and Potential Biological Activity Correlations for this compound Analogs
| Modification to this compound | Predicted Change in Lipophilicity (log P) | Hypothetical Impact on Biological Activity |
| Addition of a methyl group to the phenyl ring | Increase | Potentially increased binding to hydrophobic pockets |
| Replacement of the amino group with a hydroxyl group | Decrease | Potentially altered hydrogen bonding interactions |
| Extension of the propoxy chain to a butoxy chain | Increase | May improve hydrophobic interactions but could introduce steric hindrance |
| Acetylation of the terminal amino group | Increase | Neutralizes positive charge, potentially altering electrostatic interactions |
Structure-Guided Design Principles from Related Phenylacetamide Scaffolds
Structure-guided design utilizes the three-dimensional structural information of a biological target, typically a protein, to design molecules that can bind to it with high affinity and selectivity. While specific structural data for the interaction of this compound with a target is not publicly available, principles derived from other phenylacetamide-based inhibitors can be applied.
The phenylacetamide scaffold serves as a versatile core that can be elaborated with various functional groups to optimize interactions with a target's binding site. Key design principles often involve:
Hydrogen Bond Donors and Acceptors: The acetamide group itself contains both a hydrogen bond donor (N-H) and an acceptor (C=O). The aminopropoxy chain provides an additional hydrogen bond donor (N-H₂). Structure-guided design would aim to position these groups to form favorable interactions with corresponding residues in the target protein.
Aromatic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket.
Salt Bridge Formation: The terminal primary amine of the aminopropoxy group is basic and will be protonated at physiological pH. This positive charge can form a salt bridge with negatively charged residues like aspartate or glutamate (B1630785), which can significantly enhance binding affinity.
Conformational Flexibility: The propoxy linker provides a degree of conformational flexibility, allowing the aminophenylacetamide moiety to adopt an optimal orientation for binding.
In the rational design of new molecules based on this scaffold, computational methods such as molecular docking and molecular dynamics simulations would be employed to predict the binding modes and affinities of designed analogs. This approach allows for the iterative optimization of the lead compound to improve its potency and selectivity. For example, if a crystal structure of a target enzyme revealed an unoccupied hydrophobic pocket near the phenyl ring, analogs with small, lipophilic substituents at the appropriate position could be designed and synthesized.
Computational and Theoretical Investigations of N 3 3 Aminopropoxy Phenyl Acetamide and Its Analogs
Molecular Docking Analyses to Elucidate Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding mode and affinity of potential drug candidates. For N-[3-(3-aminopropoxy)phenyl]acetamide and its analogs, docking studies can elucidate key interactions with therapeutic targets.
For instance, in studies involving analogous N-phenylacetamide derivatives, molecular docking has been employed to investigate their binding to enzymes like cyclooxygenases (COX-1 and COX-2). orientjchem.orgsemanticscholar.org These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. One study on phenoxyacetanilide derivatives identified that the compound (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide) exhibited a strong binding affinity to the COX-2 enzyme with a docking score of -8.9 Kcal/mol. semanticscholar.org This was attributed to interactions within a hydrophobic pocket of the enzyme's active site. semanticscholar.org
The typical interactions observed for acetamide-based compounds include hydrogen bonding involving the amide group and hydrophobic interactions from the phenyl ring. The aminopropoxy chain of this compound could also form additional hydrogen bonds or electrostatic interactions, potentially enhancing binding affinity.
Below is a representative table illustrating the type of data generated from molecular docking studies on acetamide (B32628) derivatives targeting the COX-2 enzyme.
Table 1: Representative Molecular Docking Data for Acetamide Analogs against COX-2
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| N-(4-methoxyphenyl)-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetamide | -8.5 | Arg120, Tyr355 | Hydrogen Bond |
| (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide) | -8.9 | Val523, Ser353 | Hydrophobic, Hydrogen Bond |
| Diclofenac (Standard) | -7.8 | Arg120, Ser530 | Hydrogen Bond, Pi-Cation |
Advanced Molecular Dynamics Simulations and Binding Free Energy Calculations (e.g., MM/GBSA)
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of the predicted binding poses and understanding the conformational changes that may occur upon ligand binding. mdpi.com
For acetamide-based compounds, MD simulations have been used to confirm the stability of docked poses within the active sites of target proteins. mdpi.comresearchgate.net For example, a 100 ns MD simulation of a benzylidene acetamide-based ligand with Thymidylate Kinase (TMK) showed that the ligand remained stably bound in the active site, with the amino acid residue Phe66 maintaining continuous interactions. researcher.life
Following MD simulations, binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are often performed to provide a more accurate estimation of binding affinity than docking scores alone. researchgate.netacs.orgnih.govelsevierpure.com The MM/GBSA method calculates the binding free energy by combining molecular mechanics energy terms with solvation free energies. researchgate.netacs.orgnih.govelsevierpure.comnih.gov
Studies on various acetamide derivatives have successfully used the MM/GBSA approach to rank compounds and correlate computational predictions with experimental activities. researcher.liferesearchgate.net For instance, in a study of novel isoxazole (B147169) substituted 9-anilinoacridines, the protein-ligand complex with the highest binding free energy of -32.53 kcal/mol, as calculated by Prime/MM-GBSA, was consistent with MD results showing a stable complex. researchgate.net
Table 2: Example of MM/GBSA Binding Free Energy Decomposition for a Ligand-Protein Complex
| Energy Component | Value (kcal/mol) |
|---|---|
| ΔG bind | -65.80 |
| ΔG bind Lipo | -28.55 |
| ΔG bind vdW | -55.10 |
| ΔG bind Solv GB | 13.55 |
| ΔG bind Coulumb | -18.70 |
In Silico Target Prediction and Mechanistic Pathway Analysis
In silico target prediction, or target fishing, is a computational strategy used to identify potential biological targets for a given molecule. unipi.it This is particularly useful for understanding the mechanism of action of a compound or for identifying potential off-target effects. For a molecule like this compound, various ligand-based and structure-based methods can be employed for target prediction.
Ligand-based methods rely on the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. scienceopen.com By comparing the chemical structure of this compound to databases of compounds with known targets, potential protein interactions can be inferred. Platforms like TargetHunter utilize chemical fingerprints to perform similarity searches and predict targets. unipi.it
Structure-based methods, such as reverse docking, involve docking the molecule of interest against a large library of protein structures to identify potential binding partners. unipi.it Web servers like idTarget perform such screenings to predict potential targets. unipi.it
Once potential targets are identified, pathway analysis can be conducted to understand the broader biological context. By mapping the predicted targets to known signaling or metabolic pathways, it is possible to hypothesize the mechanistic pathways through which the compound exerts its effects. For example, if target prediction suggests that an acetamide analog interacts with key proteins in an inflammatory pathway, it provides a rationale for its potential anti-inflammatory activity.
Quantum Mechanical Studies for Electronic Property and Reactivity Insights
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govnih.govresearchgate.net For this compound and its analogs, DFT calculations can provide deep insights into their chemical behavior.
DFT studies on N-phenylacetamide derivatives have been used to analyze bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's three-dimensional structure. xisdxjxsu.asia These calculations can also predict vibrational frequencies, which can be correlated with experimental infrared (IR) spectra to confirm the molecular structure. xisdxjxsu.asia
A key aspect of QM studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are important descriptors of a molecule's reactivity and stability. acs.orgresearchgate.net A smaller energy gap generally indicates higher reactivity. researchgate.net For instance, in a study of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide, DFT calculations showed that different analogs had varying HOMO-LUMO gaps, indicating differences in their reactivity and stability. researchgate.net
Furthermore, QM calculations can determine various reactivity descriptors, such as electronegativity, chemical hardness, and softness, which provide further information on the molecule's reactive nature. nih.gov Fukui functions can also be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. acs.org
Table 3: Representative Quantum Chemical Parameters from DFT Calculations for an Acetamide Analog
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.03 |
| LUMO Energy | -1.41 |
| Energy Gap (ΔE) | 3.62 |
| Electronegativity (χ) | 3.22 |
| Chemical Hardness (η) | 1.81 |
In Silico Assessment of Pharmacokinetic Profiles
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, and in silico methods provide an early indication of a compound's pharmacokinetic profile. For this compound, computational tools can predict various ADME parameters, helping to identify potential liabilities before extensive experimental testing.
Various physicochemical properties that influence ADME, such as lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors, can be calculated. These properties are often evaluated against established guidelines like Lipinski's Rule of Five and Veber's rule to assess "drug-likeness" and predict oral bioavailability. nih.govnih.gov
For example, studies on flavonoid acetamide derivatives showed that their modification with acetamide groups improved bioavailability and ADMET properties. rsc.orgnih.govresearchgate.net Computational tools can predict human intestinal absorption, blood-brain barrier penetration, and whether a compound is a substrate for efflux transporters like P-glycoprotein. nih.gov
Metabolism prediction is another key component, with models available to predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. nih.gov Toxicity predictions can also be made, flagging potential issues such as hepatotoxicity or mutagenicity. rsc.org Software platforms like SwissADME and admetSAR are commonly used for these predictions. nih.goveijppr.com
Table 4: Predicted ADME Properties for a Representative Acetamide Analog
| Property | Predicted Value/Classification |
|---|---|
| Molecular Weight | < 500 g/mol |
| logP | 2.5 |
| TPSA | 65 Ų |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeant | Yes |
| P-glycoprotein Substrate | No |
| CYP2D6 Inhibitor | No |
Intellectual Property and Patent Landscape Analysis for Phenylacetamide Based Compounds
Analysis of Patent Trends for N-[3-(3-aminopropoxy)phenyl]acetamide and Related Structures
A comprehensive analysis of the patent landscape for this compound reveals a limited number of patents explicitly claiming this specific molecule. However, a broader examination of patents for structurally related phenylacetamide derivatives uncovers significant trends in innovation and therapeutic focus.
Key trends in the patenting of phenylacetamide derivatives include a strong focus on compounds with analgesic and anti-inflammatory activities. For instance, European Patent EP 0525360 A2 describes a series of novel phenylacetamide derivatives with potent anti-inflammatory and analgesic properties. While not explicitly naming this compound, the patent covers a broad genus of compounds with variations in the phenyl ring and the acetamide (B32628) side chain, indicating a strategic approach to protect a wide range of potentially active molecules.
Furthermore, patenting activity in this area often involves modifications to the core phenylacetamide structure to enhance efficacy, improve safety profiles, or achieve targeted delivery. This is evident in the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties, which have been investigated for their antibacterial and nematicidal activities. Such patents highlight the ongoing effort to explore the therapeutic potential of the phenylacetamide scaffold beyond its traditional applications.
The following table provides a summary of representative patents for phenylacetamide derivatives, illustrating the diversity of claimed structures and their associated therapeutic applications.
| Patent/Publication Number | Title | Key Structural Features | Therapeutic Area/Application |
| US 5,242,944 A | Phenylacetamide derivatives and pharmaceutical compositions thereof | Substituted phenylacetamides with varying alkyl and aryl groups | Analgesic and anti-inflammatory |
| EP 0525360 A2 | Novel phenylacetamide derivatives and processes for the preparation thereof | Phenylacetamides with diverse substitutions on the phenyl ring and N-alkyl chain | Analgesic and anti-inflammatory |
| Research Article | Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties | Phenylacetamide core linked to a 4-arylthiazole moiety | Antibacterial and nematicidal |
| Research Article | 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | N-phenylacetamide with a 2-(4-fluorophenyl) substitution | Anticancer |
Strategic Patenting Considerations in the Phenylacetamide Chemical Space
Navigating the intellectual property landscape of the phenylacetamide chemical space requires careful strategic planning to ensure robust protection for novel inventions. Several key considerations are paramount for innovators in this field.
A primary strategy involves the use of broad Markush claims in patent applications. This approach allows for the protection of a large family of related compounds, encompassing various substitutions and modifications to the core phenylacetamide structure. By claiming a genus of compounds, inventors can prevent competitors from making minor chemical alterations to circumvent the patent. This is a common tactic observed in patents for phenylacetamide derivatives, where a wide range of substituents on the phenyl ring and the amide nitrogen are often claimed.
Another critical consideration is the demonstration of unexpected results or superior properties of the novel compounds compared to the prior art. In a crowded field like phenylacetamides, simply patenting a new molecule may not be sufficient. Patent offices, particularly in recent years, have emphasized the need for evidence of non-obviousness, which can be established by showing unexpected therapeutic efficacy, an improved safety profile, or other advantageous properties. caldwelllaw.com For small molecule drugs, demonstrating an unexpected benefit beyond what is already known for the class of compounds can be crucial for successful patent prosecution. caldwelllaw.com
Furthermore, life cycle management strategies are often employed to extend the market exclusivity of a successful drug. This can involve filing secondary patents on new formulations, methods of use, or manufacturing processes. researchgate.net For example, a patent could be sought for a specific polymorphic form of a phenylacetamide derivative that exhibits improved stability or bioavailability. scribd.com
Strategic patenting also extends to the global market. Innovators must consider filing for patent protection in key geographical markets to safeguard their commercial interests. International agreements such as the Patent Cooperation Treaty (PCT) can streamline the process of seeking patent protection in multiple countries.
The following table outlines key strategic patenting considerations in the phenylacetamide chemical space.
| Strategy | Description | Example in Phenylacetamide Space |
| Broad Genus (Markush) Claims | Claiming a class of related compounds with variable substituents to provide a wide scope of protection. | A patent claiming N-substituted phenylacetamides where the substituent is selected from a group of alkyl, aryl, and heteroaryl moieties. |
| Demonstration of Unexpected Results | Providing data to show that a new compound has surprising and significant advantages over existing compounds. | Showing that a specific phenylacetamide derivative has significantly higher analgesic potency with fewer side effects than known analgesics. |
| Lifecycle Management (Secondary Patents) | Filing additional patents on new aspects of an invention, such as new formulations, uses, or manufacturing processes, to extend market exclusivity. | Patenting a novel sustained-release formulation of a previously patented phenylacetamide-based drug. researchgate.net |
| Geographic Filing Strategy | Strategically selecting countries in which to file for patent protection based on market size and competitive landscape. | Filing for patent protection in major pharmaceutical markets like the United States, Europe, and Japan. |
Future Research Directions and Translational Potential of N 3 3 Aminopropoxy Phenyl Acetamide
Design and Synthesis of Next-Generation Analogs with Improved Selectivity and Potency
The development of next-generation analogs of N-[3-(3-aminopropoxy)phenyl]acetamide with enhanced selectivity and potency is a critical step towards its potential clinical application. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new molecules. nih.gov By systematically modifying the core scaffold, researchers can identify key structural features that govern biological activity.
Key areas for modification of the this compound scaffold include:
The Phenyl Ring: Introduction of various substituents (e.g., electron-withdrawing or electron-donating groups) on the phenyl ring can significantly impact the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. For instance, studies on other N-phenylacetamide derivatives have shown that substitutions on the phenyl ring can modulate their activity as enzyme inhibitors or receptor modulators. nih.gov
The Acetamide (B32628) Linker: Alterations to the acetamide group, such as replacing it with other linkers or introducing constraints to limit conformational flexibility, could lead to improved binding affinity and selectivity.
The Aminopropoxy Side Chain: The length and branching of the aminopropoxy chain can be varied to optimize interactions with the target protein. The terminal amino group is a key site for modification, such as alkylation or arylation, to explore its role in target engagement and to modulate physicochemical properties. acs.org
The synthesis of these new analogs would likely involve multi-step reaction sequences, starting from commercially available precursors. ontosight.ai Modern synthetic methodologies, including combinatorial chemistry and high-throughput synthesis, can be employed to rapidly generate a diverse library of compounds for biological screening.
Table 1: Potential Modifications to the this compound Scaffold and Their Rationale
| Scaffold Region | Potential Modification | Rationale for Improved Selectivity and Potency |
| Phenyl Ring | Introduction of halogens, alkyl, or alkoxy groups | Modulate electronic and steric properties for enhanced target binding. |
| Acetamide Linker | Replacement with bioisosteres (e.g., sulfonamide, urea) | Alter hydrogen bonding capacity and conformational flexibility. |
| Aminopropoxy Chain | Varying the length of the alkyl chain (e.g., ethoxy, butoxy) | Optimize spatial orientation for interaction with the target's binding pocket. |
| Terminal Amino Group | N-alkylation or N-acylation | Fine-tune basicity and lipophilicity, potentially improving cell permeability and target interaction. |
In-depth Elucidation of Novel Biological Mechanisms and Off-Target Interactions
A comprehensive understanding of the biological mechanisms of action of this compound and its analogs is crucial for their development as therapeutic agents. Initial screening against a panel of biological targets can provide preliminary insights into their potential pharmacological profile. Based on the activities of similar N-phenylacetamide scaffolds, potential targets could include enzymes such as kinases or phosphatases, ion channels, or G-protein coupled receptors. nih.govnih.gov
Once a primary target is identified, further studies are necessary to elucidate the precise molecular interactions. Techniques such as X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target, revealing key binding interactions and guiding further optimization.
Equally important is the characterization of off-target interactions to assess the potential for adverse effects. Off-target profiling, using techniques like affinity-based proteomics or broad-panel screening against a wide range of receptors and enzymes, can identify unintended molecular targets. This information is vital for predicting potential side effects and for designing analogs with improved selectivity.
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Predictive Modeling: AI/ML models can be trained on existing SAR data from related N-phenylacetamide series to predict the biological activity of newly designed analogs. This can help prioritize the synthesis of compounds with the highest probability of success, saving time and resources. researchgate.net
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold with optimized properties. These models can explore a vast chemical space to identify novel structures with improved potency and selectivity. nih.gov
ADMET Prediction: AI/ML algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows for the early identification of candidates with unfavorable pharmacokinetic or toxicological profiles, reducing the likelihood of late-stage failures.
By integrating AI and ML into the design-synthesis-test-analyze cycle, the development of next-generation analogs of this compound can be significantly expedited.
Exploration of New Therapeutic Areas and Disease Indications for the Chemical Compound Scaffold
The N-phenylacetamide scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ontosight.ainih.govnih.gov This suggests that the this compound scaffold may have therapeutic potential in multiple disease areas.
Phenotypic screening, where compounds are tested in disease-relevant cellular or animal models without a preconceived target, can be a powerful approach to uncover novel therapeutic applications. For example, screening a library of this compound analogs in various cancer cell lines could reveal potential anticancer activity. nih.govnih.gov Similarly, testing these compounds in models of inflammatory or infectious diseases could identify new therapeutic opportunities.
Furthermore, computational approaches such as target prediction algorithms can analyze the chemical structure of this compound to predict potential biological targets, suggesting new disease indications to explore.
Strategies for Prodrug Development to Optimize Cellular Efficacy and Systemic Stability
Prodrug strategies can be employed to overcome potential limitations of this compound and its analogs, such as poor solubility, limited permeability, or rapid metabolism. mdpi.com A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body.
For the this compound scaffold, the terminal amino group is an ideal handle for prodrug modification. nih.gov For example, converting the amine into an amide or a carbamate (B1207046) can increase lipophilicity and enhance cell membrane permeability. These prodrugs would then be cleaved by intracellular enzymes, such as amidases or esterases, to release the active parent compound.
Another approach is to attach a promoiety that targets specific transporters, such as amino acid transporters, which are often overexpressed in cancer cells. nih.gov This could lead to targeted delivery of the drug to the site of action, improving efficacy and reducing systemic toxicity.
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Approach | Promoieties | Activation Mechanism | Potential Advantages |
| Increased Lipophilicity | Acyl or carbamate groups attached to the terminal amine | Enzymatic cleavage by esterases or amidases | Improved membrane permeability and oral bioavailability. |
| Enhanced Aqueous Solubility | Phosphate or amino acid groups | Enzymatic cleavage by phosphatases or peptidases | Enables parenteral administration and can improve absorption. mdpi.com |
| Targeted Delivery | Conjugation to ligands for specific transporters (e.g., amino acids) | Transporter-mediated uptake followed by intracellular cleavage | Increased drug concentration at the target site, reducing off-target effects. nih.gov |
By pursuing these future research directions, the therapeutic potential of the this compound scaffold can be thoroughly investigated, potentially leading to the development of novel and effective treatments for a range of diseases.
Q & A
Q. Characterization methods :
- NMR spectroscopy : Confirm regiochemistry via aromatic proton splitting patterns and amine/amide proton shifts .
- HPLC : Monitor purity using a C18 column (acetonitrile/water mobile phase) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₆N₂O₂: 224.12) .
Biological Activity Profiling
Q: What methodologies are recommended for assessing the biological activity of this compound in enzyme inhibition studies? A:
- Kinase inhibition assays : Use ADP-Glo™ kinase assays to measure IC₅₀ values against target kinases (e.g., EGFR or MAPK) .
- Competitive binding assays : Employ fluorescence polarization with FITC-labeled ATP to quantify displacement efficiency .
- Surface plasmon resonance (SPR) : Determine binding kinetics (kₐₙ/kₒff) for enzyme-substrate interactions .
- Cellular assays : Test cytotoxicity in HEK293 or HeLa cells using MTT assays (dose range: 1–100 μM) .
Advanced Mechanistic Studies
Q: How can researchers elucidate the mechanism of action of this compound at the molecular level? A:
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes (resolution ≤2.0 Å) .
- Molecular dynamics simulations : Analyze stability of protein-ligand complexes using AMBER or GROMACS .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic drivers .
- Mutagenesis studies : Identify critical residues by alanine-scanning mutations in enzyme active sites .
Data Contradiction Resolution
Q: What strategies should be employed when encountering contradictory data in the pharmacokinetic profiling of this compound? A:
- Cross-validation : Compare LC-MS/MS results from multiple labs using standardized protocols .
- Solvent effect analysis : Test solubility in DMSO vs. saline to rule out aggregation artifacts .
- Metabolite screening : Use hepatic microsomal assays (human/rat) to identify degradation products interfering with activity .
- Dose-response reevaluation : Ensure linearity across concentrations (e.g., 0.1–10 μM) to detect non-specific binding .
Structural Modification Impact
Q: How do structural modifications of the aminopropoxy group affect the compound’s bioactivity and physicochemical properties? A:
- Chain length variation : Replace the propoxy linker with ethoxy or butoxy groups to assess effects on logP (measured via shake-flask method) .
- Amino group substitution : Introduce methyl or acetyl groups to evaluate steric effects on enzyme binding (IC₅₀ shifts ≥10-fold indicate critical interactions) .
- Bioisosteric replacement : Swap the acetamide with sulfonamide to modulate hydrogen-bonding capacity (test via SPR) .
- SAR studies : Systematically modify substituents on the phenyl ring and correlate with activity using QSAR models .
Target Selectivity
Q: What experimental approaches are effective in determining the target selectivity of this compound across related enzyme families? A:
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler®) to identify off-target inhibition .
- Proteomic pull-down assays : Use biotinylated probes to capture interacting proteins in cell lysates, followed by LC-MS/MS identification .
- Counter-screening : Test activity against isoforms (e.g., EGFR T790M vs. wild-type) to assess selectivity ratios .
- Cryo-EM : Resolve binding conformations in multi-protein complexes to rule out non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
